N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide
Description
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide is a synthetic organic compound that features a unique combination of a dihydroisoquinoline moiety and a furan ring
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-10-16(12-21-13)17(20)18-7-9-19-8-6-14-4-2-3-5-15(14)11-19/h2-5,10,12H,6-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZSRLZKKDZSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NCCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide typically involves multiple steps:
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Formation of the Dihydroisoquinoline Moiety: : The synthesis begins with the preparation of the 3,4-dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.
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Alkylation: : The next step involves the alkylation of the dihydroisoquinoline with an appropriate alkyl halide to introduce the ethyl group at the nitrogen atom.
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Furan Ring Introduction: : The furan ring can be introduced through a coupling reaction. One common method is the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the furan ring reacts with a halogenated precursor of the dihydroisoquinoline.
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Amidation: : Finally, the carboxamide group is introduced by reacting the furan derivative with an amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Pictet-Spengler reaction and alkylation steps, and employing automated systems for the coupling and amidation reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the dihydroisoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted amides or furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The dihydroisoquinoline moiety is known for its biological activity, and the furan ring can enhance the compound’s binding affinity and specificity to biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties. The compound’s ability to interact with various biological pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural substrates or inhibitors, while the furan ring can enhance binding through π-π interactions or hydrogen bonding. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylthiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylpyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide is unique due to the specific combination of the dihydroisoquinoline and furan moieties. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the furan ring, in particular, can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
